molecular formula C15H9N5O3 B12945581 4-Cyano-N-(6-nitro-1H-benzimidazol-2-yl)benzamide CAS No. 919763-48-7

4-Cyano-N-(6-nitro-1H-benzimidazol-2-yl)benzamide

Katalognummer: B12945581
CAS-Nummer: 919763-48-7
Molekulargewicht: 307.26 g/mol
InChI-Schlüssel: RMUJVDKQMWDFNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-Cyano-N-(6-nitro-1H-benzimidazol-2-yl)benzamide typically involves the reaction of benzimidazole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of benzimidazole-2-amine with benzaldehyde under acidic conditions to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

4-Cyano-N-(6-nitro-1H-benzimidazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Cyano-N-(6-nitro-1H-benzimidazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 4-Cyano-N-(6-nitro-1H-benzimidazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring structure allows the compound to bind to specific enzymes and receptors, modulating their activity and affecting cellular pathways .

Vergleich Mit ähnlichen Verbindungen

4-Cyano-N-(6-nitro-1H-benzimidazol-2-yl)benzamide can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups (cyano and nitro), which confer distinct chemical and biological properties compared to other benzimidazole derivatives .

Eigenschaften

CAS-Nummer

919763-48-7

Molekularformel

C15H9N5O3

Molekulargewicht

307.26 g/mol

IUPAC-Name

4-cyano-N-(6-nitro-1H-benzimidazol-2-yl)benzamide

InChI

InChI=1S/C15H9N5O3/c16-8-9-1-3-10(4-2-9)14(21)19-15-17-12-6-5-11(20(22)23)7-13(12)18-15/h1-7H,(H2,17,18,19,21)

InChI-Schlüssel

RMUJVDKQMWDFNL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.